REACTION_CXSMILES
|
Cl.Br[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[P:9]([O-:16])([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12].C1(C)C=CC=CC=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[N:6]1[CH:7]=[CH:8][C:3]([P:9](=[O:16])([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12])=[CH:4][CH:5]=1 |f:0.1,^1:27,29,48,67|
|
Name
|
|
Quantity
|
8 g
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Type
|
reactant
|
Smiles
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Cl.BrC1=CC=NC=C1
|
Name
|
|
Quantity
|
8.23 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)[O-]
|
Name
|
TEA
|
Quantity
|
17.2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.189 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
|
160 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Room temperature
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
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Type
|
EXTRACTION
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Details
|
The aqueous phase was extracted with EtOAc (×2)
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Type
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WASH
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Details
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The combined organic extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over MgSO4
|
Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by MPLC (EtOAc)
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Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)P(OCC)(OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |